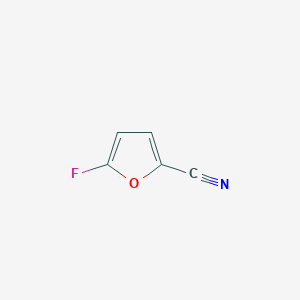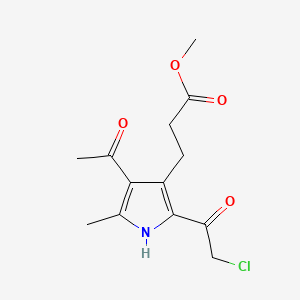
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its complex structure, which includes functional groups such as acetyl, chloroacetyl, and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Functional Groups: The acetyl and chloroacetyl groups can be introduced through acylation reactions using acetic anhydride and chloroacetyl chloride, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used but may include amides, ethers, or thioethers.
科学研究应用
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Methyl 3-(4-acetyl-2-(2-bromoacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 3-(4-acetyl-2-(2-fluoroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
Uniqueness
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate is unique due to the presence of the chloroacetyl group, which can undergo specific chemical reactions that are not possible with other halogenated acetyl groups. This makes it a valuable compound for certain synthetic applications and research studies.
属性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC 名称 |
methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C13H16ClNO4/c1-7-12(8(2)16)9(4-5-11(18)19-3)13(15-7)10(17)6-14/h15H,4-6H2,1-3H3 |
InChI 键 |
ZENPSJHZDUGLDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1)C(=O)CCl)CCC(=O)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


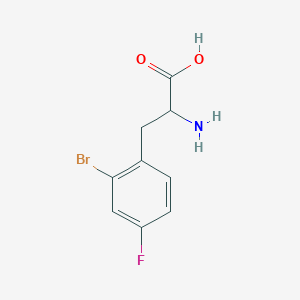
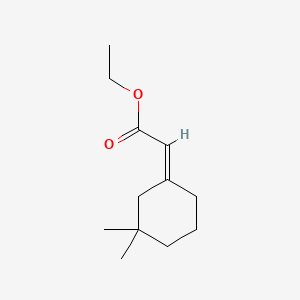
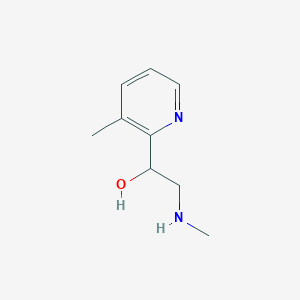
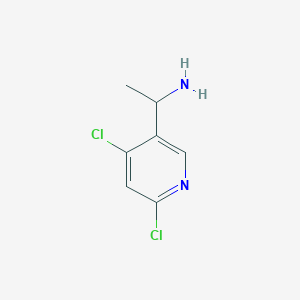
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
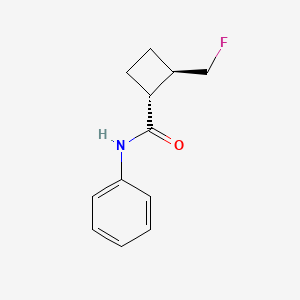
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)

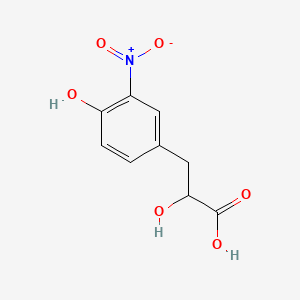

![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)

